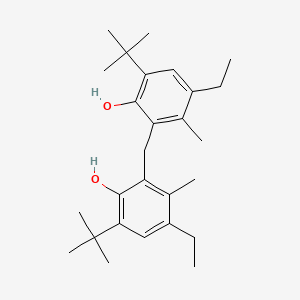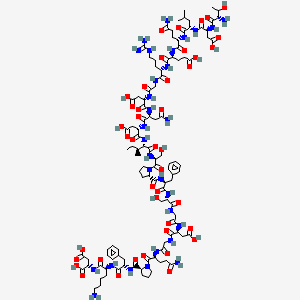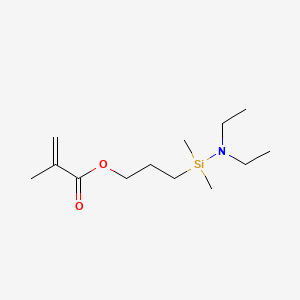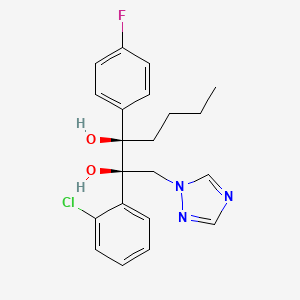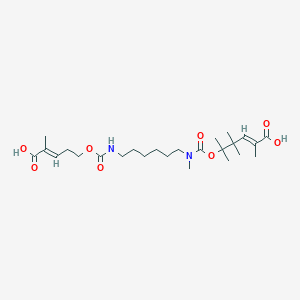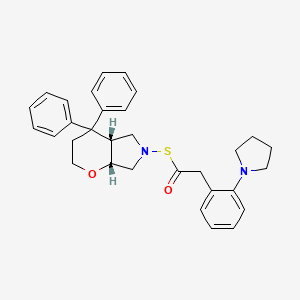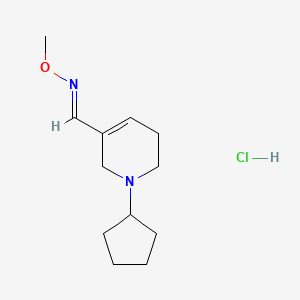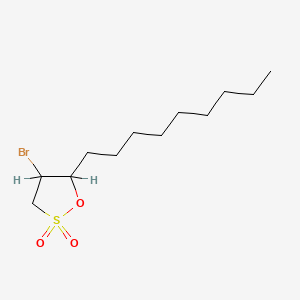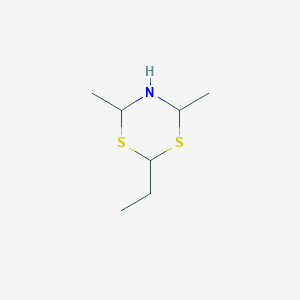
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine is an organic compound with the molecular formula C7H15NS2 It is a member of the dithiazine family, characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine typically involves the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiazines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine include:
- 2-Methyl-4,6-dimethyldihydro-1,3,5-dithiazine
- 2-Propyl-4,6-dimethyldihydro-1,3,5-dithiazine
- 2-Butyl-4,6-dimethyldihydro-1,3,5-dithiazine
Uniqueness
What sets this compound apart from its similar compounds is its specific ethyl substitution, which can influence its reactivity, stability, and overall chemical behavior. This unique substitution pattern can make it more suitable for certain applications, particularly in the synthesis of specialized chemicals and in biological research.
Propriétés
Numéro CAS |
54717-14-5 |
|---|---|
Formule moléculaire |
C7H15NS2 |
Poids moléculaire |
177.3 g/mol |
Nom IUPAC |
2-ethyl-4,6-dimethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C7H15NS2/c1-4-7-9-5(2)8-6(3)10-7/h5-8H,4H2,1-3H3 |
Clé InChI |
BHTMBVSWSZTUBT-UHFFFAOYSA-N |
SMILES canonique |
CCC1SC(NC(S1)C)C |
Densité |
0.961-0.967 |
Description physique |
Pale yellow liquid; Alliaceous aroma |
Solubilité |
Insoluble in water; Soluble in fats Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


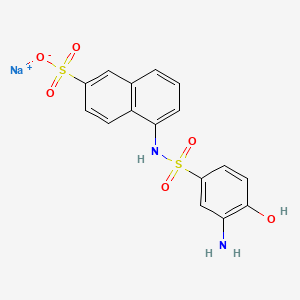
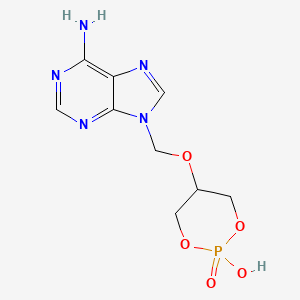
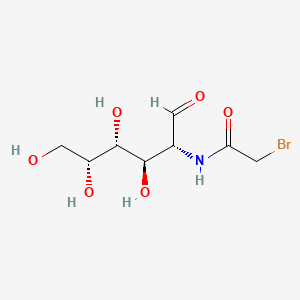
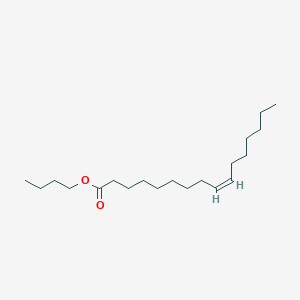
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)

